molecular formula C8H5F5 B1397220 2,5-Difluoro-3-methylbenzotrifluoride CAS No. 1803793-06-7

2,5-Difluoro-3-methylbenzotrifluoride

Cat. No.: B1397220
CAS No.: 1803793-06-7
M. Wt: 196.12 g/mol
InChI Key: SQVSCRNEQLCSBV-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-methylbenzotrifluoride is a fluorinated aromatic compound known for its unique chemical properties. It is a colorless liquid with a boiling point of approximately 135°C and a molecular weight of 234.2 g/mol. The compound’s structure includes a benzene ring substituted with two fluorine atoms, a methyl group, and a trifluoromethyl group, making it a valuable compound in various chemical applications.

Preparation Methods

One common method is the direct fluorination of 3-methylbenzotrifluoride using fluorinating agents under controlled conditions . Industrial production methods may involve more advanced techniques such as catalytic fluorination, which allows for higher yields and purity of the final product.

Chemical Reactions Analysis

2,5-Difluoro-3-methylbenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms or the trifluoromethyl group can be replaced by other substituents.

    Oxidation and Reduction: It can undergo oxidation to form corresponding fluorinated carboxylic acids or reduction to yield partially or fully hydrogenated products.

    Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex fluorinated aromatic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Difluoro-3-methylbenzotrifluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology and Medicine: The compound’s fluorinated structure makes it useful in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism by which 2,5-Difluoro-3-methylbenzotrifluoride exerts its effects is primarily through its interactions with other molecules in chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

2,5-Difluoro-3-methylbenzotrifluoride can be compared with other similar compounds such as 2,6-Difluoro-3-methylbenzotrifluoride. While both compounds share a similar structure, the position of the fluorine atoms can significantly influence their chemical properties and reactivity . The unique arrangement of substituents in this compound makes it particularly valuable for specific applications where its distinct reactivity is advantageous.

Conclusion

This compound is a versatile and valuable compound in various fields of scientific research and industry. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important compound for further study and utilization.

Properties

IUPAC Name

2,5-difluoro-1-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-4-2-5(9)3-6(7(4)10)8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVSCRNEQLCSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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